molecular formula C19H22N2O2 B5209424 N-cycloheptyl-N'-1-naphthylethanediamide

N-cycloheptyl-N'-1-naphthylethanediamide

Cat. No.: B5209424
M. Wt: 310.4 g/mol
InChI Key: BBRSCRWHWQVLAD-UHFFFAOYSA-N
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Description

N-Cycloheptyl-N'-1-naphthylethanediamide is a diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a cycloheptyl group and a 1-naphthyl group. This structure confers unique steric and electronic properties due to the bulky cycloaliphatic and polyaromatic substituents.

Properties

IUPAC Name

N-cycloheptyl-N'-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(20-15-10-3-1-2-4-11-15)19(23)21-17-13-7-9-14-8-5-6-12-16(14)17/h5-9,12-13,15H,1-4,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRSCRWHWQVLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares N-cycloheptyl-N'-1-naphthylethanediamide with three analogous diamides and sulfonamides from the provided evidence, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Weight (g/mol) Substituents Key Features Applications/Notes Reference
N,N'-Diacetyl-1,4-phenylenediamine 192.22 Acetyl groups, phenyl ring High crystallinity, polar Laboratory research (non-pharmaceutical)
Ranitidine nitroacetamide ~335.4 (estimated) Nitro, furan, dimethylamino Bioactive moiety Pharmaceutical impurity profiling
1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide ~273.4 (estimated) Bicyclic terpene, sulfonamide Steric complexity, chiral centers Synthetic intermediate
This compound ~337.4 (estimated) Cycloheptyl, 1-naphthyl High hydrophobicity, π-π interactions Hypothetical: Materials science, ligand design N/A

Structural and Functional Differences

a) N,N'-Diacetyl-1,4-phenylenediamine ()
  • Substituents : Two acetyl groups on a phenylenediamine core.
  • Properties: Lower molecular weight (192.22 g/mol) and higher polarity due to acetyl groups, enhancing solubility in polar solvents like DMSO or ethanol.
  • Contrast with Target Compound: The cycloheptyl and naphthyl groups in the target compound would significantly reduce polarity, favoring solubility in non-polar solvents (e.g., chloroform) .
b) Ranitidine Nitroacetamide ()
  • Substituents: Nitro and furan groups linked to a dimethylamino moiety.
  • Properties : Bioactive functionality (nitro groups often participate in redox reactions).
c) Bicyclic Sulfonamide ()
  • Substituents : A rigid bicyclic terpene scaffold with a sulfonamide group.
  • Properties : Chiral centers and steric hindrance influence its use in asymmetric synthesis.
  • Contrast with Target Compound : The target compound lacks chiral centers but may exhibit steric effects from the cycloheptyl group, impacting binding affinity in ligand-receptor interactions .

Hypothetical Research Findings

Based on structural analogs:

Solubility : The naphthyl group’s aromaticity may enhance π-π stacking in solid-state structures, reducing solubility compared to phenylenediamine derivatives .

Thermal Stability : Cycloheptyl’s flexibility could lower melting points relative to rigid bicyclic systems (e.g., ) .

Bioactivity: Unlike ranitidine-related compounds, the target compound’s lack of nitro or amino groups may limit direct pharmacological activity but improve stability for long-term material applications .

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